dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
CAS No.: 339112-94-6
Cat. No.: VC6418577
Molecular Formula: C16H14FNO4S
Molecular Weight: 335.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339112-94-6 |
|---|---|
| Molecular Formula | C16H14FNO4S |
| Molecular Weight | 335.35 |
| IUPAC Name | dimethyl 5-(4-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
| Standard InChI | InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | SJKDGTMOKHTUOV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characterization
The molecular formula of dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c] thiazole-6,7-dicarboxylate is C22H18FNO4S, corresponding to a molecular weight of 411.45 g/mol . Its stereochemistry is defined by the (3R)-configuration at the thiazole-pyrrolo junction, as confirmed by chiral synthesis and X-ray crystallography of analogous compounds . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | c1(c(c(-c2ccc(cc2)F)[n]2c1CS[C@@]2(c1ccccc1)[H])C(=O)OC)C(=O)OC |
| InChIKey | NBQRDLFDOJOQQG-HXUWFJFHSA-N |
| Exact Mass | 411.094057 g/mol |
| SPLASH Identifier | splash10-01t9-0379400000-b2c0b3722b6d |
The compound’s bicyclic framework consists of a thiazole ring fused to a pyrrolidine moiety, with a 4-fluorophenyl group at position 5 and methyl ester groups at positions 6 and 7. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the fluorophenyl protons (δ 7.25–7.75 ppm), ester carbonyls (δ 165–170 ppm in 13C NMR), and the thiazole sulfur environment .
Synthetic Methodology
The synthesis of this compound follows a 1,3-dipolar cycloaddition strategy, leveraging the reactivity of münchnone intermediates derived from thiazolidine precursors (Scheme 1) . Key steps include:
-
Thiazolidine Formation: L-cysteine reacts with 4-fluorobenzaldehyde to generate a diastereomeric mixture of thiazolidine-4-carboxylic acids.
-
N-Acylation: Treatment with acetic anhydride selectively yields N-acetyl-thiazolidine-4-carboxylic acid with 2R,4R-configuration.
-
Cycloaddition: Reaction with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions produces the pyrrolo[1,2-c]thiazole core via elimination of CO2.
-
Esterification: Final methylation of carboxylic acid intermediates completes the diester functionality.
This route achieves moderate yields (35–69%) and high enantiomeric purity, critical for biological activity .
Structural and Electronic Features
The compound’s bioactivity is attributed to its three-dimensional π-conjugated system and hydrogen-bonding capacity from ester groups. Density functional theory (DFT) calculations on analogous structures suggest that the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the thiazole ring and facilitating interactions with biological targets like the p53 protein . Crystallographic data from related compounds (e.g., C29H25FN6S) reveal planar aromatic systems and intermolecular C–H···O interactions, which may influence solubility and crystal packing .
Pharmacological Properties
Anticancer Activity
In HCT116 colorectal cancer cells, the compound demonstrates p53-dependent cytotoxicity, with an IC50 of 4.43 μM in p53+/+ cells versus 32.50 μM in p53−/− cells . This selectivity aligns with its role in stabilizing wild-type p53, triggering apoptosis via mitochondrial pathways. Comparative studies show that:
-
Hydroxymethyl derivatives (e.g., 4a) retain activity but exhibit reduced potency.
-
Sulfur oxidation to sulfone derivatives abolishes activity, underscoring the thiazole sulfur’s role in target binding.
Selectivity and Toxicity
The compound shows minimal cytotoxicity in non-malignant colon cells (IC50 > 100 μM), suggesting a favorable therapeutic index. Molecular docking studies propose interactions with p53’s DNA-binding domain, particularly through the fluorophenyl and ester moieties .
Comparative Analysis with Analogues
Modifications to the pyrrolo-thiazole scaffold significantly alter bioactivity:
| Derivative | Structural Change | IC50 (μM) in HCT116 p53+/+ |
|---|---|---|
| Parent compound | None | 4.43 |
| 3-Methyl analogue | Methyl at position 3 | 12.70 |
| Sulfone derivative | S→SO2 oxidation | >50 |
| Bis(hydroxymethyl) | Esters → hydroxymethyls | 8.90 |
The 4-fluorophenyl group is essential for activity, as its replacement with bulkier substituents (e.g., naphthyl) reduces potency by 5–10 fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume